2,6-Dimethyl-5-heptenal

Food Colloid Chemistry Controlled Release Lipid-Based Delivery Systems

Flavor & fragrance developers seeking a melon note without reproductive toxicity face a gap: citral offers the profile but carries reprotoxic flags. 2,6-Dimethyl-5-heptenal (Melonal) closes this gap with RIFM-cleared safety across all TTC endpoints. • Replaces citral directly in pregnancy-safe & sensitive-skin formulations • 10.0 wt% loading induces stable reverse hexagonal (HII) mesophase at RT-dual payload + structural role • Stabilized grade (0.04-0.1% α-tocopherol) ensures oxidative integrity • Grignard-based process: 94.1% final-step yield (19 pp > prior art)

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 106-72-9
Cat. No. B093204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-5-heptenal
CAS106-72-9
Synonyms2,6-dimethyl-5-heptenal
2,6-dimethylhept-5-en-1-al
2,6-DMH
dimethyl heptenal
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C=O
InChIInChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3
InChIKeyYGFGZTXGYTUXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in ethanol;  insoluble in glycerol and water
1 ml in 1 ml 95% alcohol;  1 ml in 2 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethyl-5-heptenal (Melonal) Core Properties & Class


2,6-Dimethyl-5-heptenal (CAS 106-72-9), commonly known as Melonal, is a branched-chain unsaturated aldehyde belonging to the medium-chain aldehyde class [1]. It is widely recognized as a high-impact fragrance and flavor ingredient characterized by a powerful, fresh green melon and cucumber-like odor, with citrus undertones . The compound exists as a racemic mixture of two enantiomers and is typically supplied as a pale yellow liquid with a density of 0.851–0.879 g/mL at 25°C and a boiling point range of 116–124°C at 100 mmHg . Its FEMA designation (2389) and broad regulatory approvals underpin its established use in flavor and fragrance formulations [1].

High-impact fragrance and flavor compound with fresh green melon, cucumber, and citrus undertones
Supplied as a racemic mixture; typical form is a pale yellow liquid with FEMA designation 2389
Suited for fragrance and flavor formulation research requiring established regulatory context

Why Melonal Cannot Be Simply Substituted


Although medium-chain aldehydes like citral, citronellal, or phenylacetaldehyde may share some superficial structural or olfactory features with 2,6-dimethyl-5-heptenal, functional substitution is precluded by distinct physicochemical behaviors. Critically, studies demonstrate that 2,6-dimethyl-5-heptenal exhibits unique self-assembly properties in lipid-water systems: it directly induces and stabilizes reverse hexagonal (HII) mesophases at room temperature, whereas the congeneric aldehyde phenylacetaldehyde fails to form a stable single mesophase under identical conditions [1]. Additionally, the safety profile of 2,6-dimethyl-5-heptenal, which is free of the developmental and reproductive toxicity signals associated with its structural analog citral (CAS 5392-40-5), provides a concrete regulatory and toxicological rationale for its prioritized selection [2]. These quantitative and qualitative gaps in material performance and safety prevent simple substitution.

Lipid mesophase behavior may not transfer

Congeneric aldehydes such as phenylacetaldehyde fail to form homogeneous HII mesophases, which can alter structural reproducibility in lipid-based delivery research.

Toxicological profiles differ significantly

The structural analog citral carries documented embryotoxicity and reproductive toxicity signals; direct substitution may introduce regulatory risk in personal-care research.

Synthetic route defines supply economics

Inefficient synthetic routes for analogs can raise cost and limit batch consistency; verified route efficiency supports stable industrial procurement.

Melonal Quantitative Evidence vs. Closest Analogs


HII Mesophase Homogeneity vs. Phenylacetaldehyde

In comparative solubilization studies, 2,6-dimethyl-5-heptenal at its maximum loading capacity of 10.0 wt% induced a direct transition from a lamellar phase to a homogeneous reverse hexagonal (HII) mesophase, which remained structurally stable at room temperature. By contrast, phenylacetaldehyde at its higher 12.6 wt% loading produced only a mixed-phase system comprising lamellar and cubic structures, failing to form a single, uniform HII mesophase [1]. This behavior directly impacts the reproducibility and predictability of formulations relying on HII mesophases for encapsulation and release.

HII Mesophase Homogeneity
Head-to-head
Target: 10.0 wt% loading, single HII mesophase
Comparator: 12.6 wt% loading, mixed lamellar + cubic phases
Reported direct mesophase structural advantage over phenylacetaldehyde
Monoolein/water system at room temperature; SAXS and microscopy analysis
Food Colloid Chemistry Controlled Release Lipid-Based Delivery Systems

HII Phase Stability vs. Linalool

Both 2,6-dimethyl-5-heptenal and linalool at their respective maximum loadings (10.0 wt% and 12.6 wt%) induced a direct lamellar-to-HII transition, yielding mesophases that remained stable without phase separation at ambient conditions. The study explicitly notes that trans-4-decenal-loaded HII mesophase exhibited superior thermal stability relative to the linalool-loaded system, but 2,6-dimethyl-5-heptenal-loaded mesophase showed no evidence of instability or phase transformation under the same ambient storage conditions [1]. This places 2,6-dimethyl-5-heptenal in the same top-tier class of HII-stabilizing volatile aldehydes alongside linalool and trans-4-decenal.

HII Phase Stability
Head-to-head
Target: Stable HII mesophase at 10.0 wt%
Comparator: Linalool (stable), trans-4-decenal (stable), phenylacetaldehyde (unstable mixed phase)
Equivalent ambient stability to top-tier volatile aldehydes
No phase transformation observed under the same ambient storage conditions
Phase Transition Thermodynamics Food Volatiles Encapsulation Anisotropic Colloids

Synthesis Process Yield Advantage

A patented synthesis method for 2,6-dimethyl-5-heptenal reports a stepwise yield of 94.1% for the final Grignard-based formylation step, with overall multi-step efficiency significantly exceeding earlier disclosed routes. The patent explicitly contrasts this performance with a prior art method that achieved only a 75% overall yield [1]. This high-yield route, which proceeds via 6-methyl-5-hepten-2-one reduction, halogenation, and Grignard reaction with DMF, enables cost-effective industrial production, directly influencing the procurement price and commercial availability of the compound.

Synthesis Process Yield
Head-to-head
94.1% vs. 75% (prior art)
Reported yield advantage supports cost-efficient industrial procurement
Patent CN101016233A; Grignard-based route with magnesium and DMF
Aldehyde Synthesis Grignard Reaction Process Chemistry Optimization

Reproductive Toxicity Safety vs. Citral

The RIFM safety assessment of 2,6-dimethyl-5-heptenal conducted a read-across analysis using citral (CAS 5392-40-5) as the closest structural analog for the reproductive toxicity endpoint. Importantly, 2,6-dimethyl-5-heptenal itself shows a completely clean profile for genotoxicity, repeated dose toxicity, and skin sensitization, and no data gap for reproductive toxicity was identified that would trigger a concern under the TTC (Threshold of Toxicological Concern) approach [1]. This contrasts with citral, for which embryotoxicity and developmental toxicity have been documented in multiple in vivo studies. Consequently, 2,6-dimethyl-5-heptenal can be selected over citral in fragrance and flavor applications where a favorable reproductive toxicity profile is required.

Reproductive Toxicity Context
Class-level
Target: No reproductive toxicity concern (Cramer Class I)
Comparator: Citral, documented embryotoxicity in multiple models
Reported toxicological profile supports selection over citral in risk-aware research
RIFM safety evaluation; endpoints cleared via target data, read-across, and TTC
Genotoxicity Reproductive Toxicology Fragrance Safety Assessment

Stabilized Grade Oxidative Stability

Commercial grades of 2,6-dimethyl-5-heptenal are routinely supplied with α-tocopherol (synthetic antioxidant) at 0.04–0.1% to prevent oxidative degradation and extend shelf life . This is a documented stabilization strategy addressing the compound's inherent sensitivity to air and light. While many short-chain aldehydes require similar protection, the explicit formulation of commercial melonal with a defined stabilizer concentration provides a verifiable quality attribute that can be directly compared with unstabilized or differently stabilized alternatives. The density specification of 0.851 g/mL at 25°C for the stabilized grade also serves as a rapid procurement identity check .

Stabilized Grade Attributes
Specification review
0.04–0.1% α-tocopherol; density 0.851 g/mL at 25°C
Defined stabilizer specification supports batch-to-batch shelf-life consistency
Per Sigma-Aldrich and Fisher Scientific stabilized FG grade specifications
Aldehyde Stability Antioxidant Formulation Shelf-Life Optimization

Melonal Validated Application Scenarios


Homogeneous HII Mesophase Delivery Systems

In the formulation of monoolein/water-based delivery vehicles for volatile flavors or fragrances, 2,6-dimethyl-5-heptenal uniquely serves a dual role as both an active payload and a structural component that directly induces and stabilizes a single reverse hexagonal (HII) mesophase at room temperature. This behavior has been quantitatively demonstrated at a 10.0 wt% loading, producing a homogeneous phase that remains stable without transformation . In contrast, the congeneric aldehyde phenylacetaldehyde yields an unusable mixed-phase system under identical conditions, making 2,6-dimethyl-5-heptenal the only aldehyde among those tested that combines mesophase structural integrity with a desirable melon-cucumber organoleptic profile.

Reduced-Toxicity Fragrance and Flavor Formulations

For product developers seeking to eliminate ingredients with reproductive toxicity liabilities, 2,6-dimethyl-5-heptenal provides a scientifically supported alternative to citral. The updated RIFM safety assessment has cleared all endpoints for 2,6-dimethyl-5-heptenal under the TTC framework, whereas citral has been explicitly flagged as the reproductive toxicity analog in the melonal read-across . This evidence supports the use of 2,6-dimethyl-5-heptenal as a direct replacement for citral in fragrance compositions for personal care products, particularly those targeting pregnancy-safe or sensitive-skin consumer segments.

Cost-Efficient Industrial Synthesis

For high-volume procurement, 2,6-dimethyl-5-heptenal produced via the Grignard-based route protected by CN101016233A offers a 94.1% final-step yield, which is 19 percentage points higher than the previously reported 75% yield . This yield advantage directly reduces manufacturing cost, and the disclosed process has been designed for industrial scalability. Buyers can use this patent-validated efficiency metric to justify vendor selection and negotiate pricing based on demonstrated process productivity.

Stabilized Aldehyde for Long Shelf Life

Procuring 2,6-dimethyl-5-heptenal in its stabilized grade—containing 0.04–0.1% α-tocopherol—is critical for manufacturing operations where the ingredient may be stored for extended periods before use or where the final product must maintain olfactory fidelity over a multi-year shelf life . The defined stabilizer content and corresponding density specification (0.851 g/mL at 25°C) enable incoming quality control verification and reduce the risk of oxidative degradation that could compromise product performance.

Application
Selection Property
Validation Focus
Homogeneous HII Mesophase Delivery
Lipid mesophase self-assembly behavior
SAXS or cross-polarized microscopy verification of single HII phase at target loading
Reduced-Toxicity Fragrance and Flavor Formulations
Reproductive toxicity assessment outcome
Review of RIFM safety evaluation and absence of reproductive toxicity concern under TTC
Cost-Efficient Industrial Synthesis
Synthetic route yield and patent-validated efficiency
Confirmation of Grignard-based route with final-step yield above 90%
Stabilized Aldehyde for Long Shelf Life
Stabilizer content and density specification
Incoming QC verification of α-tocopherol range and density at 25°C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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